Plk1/brd4-IN-5 -

Plk1/brd4-IN-5

Catalog Number: EVT-12503017
CAS Number:
Molecular Formula: C31H44N8O3
Molecular Weight: 576.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Plk1/brd4-IN-5 is a novel compound that serves as a dual inhibitor of Polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4). Both PLK1 and BRD4 are critical players in various cellular processes, including cell cycle regulation and gene transcription, making them attractive targets for cancer therapy. The compound has shown promise in overcoming resistance to existing therapies, particularly in prostate cancer, by modulating the stability of BRD4 through PLK1-mediated phosphorylation.

Source and Classification

Plk1/brd4-IN-5 is classified as a small molecule inhibitor. Its development stems from research focused on enhancing the efficacy of cancer treatments by targeting multiple pathways simultaneously. Specifically, the compound is derived from structural modifications of existing inhibitors like BI-2536, which target PLK1 while also exhibiting activity against BRD4 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Plk1/brd4-IN-5 involves several key steps:

  1. Starting Materials: The synthesis begins with the selection of appropriate amino acids and other organic compounds that can be modified to enhance binding affinity to both PLK1 and BRD4.
  2. Esterification and N-alkylation: Initial reactions include the esterification of amino acids followed by N-alkylation through reductive amination, which introduces various alkyl groups to optimize solubility and binding characteristics .
  3. Regioselective Substitution: This step involves nucleophilic aromatic substitutions to introduce functional groups that enhance the compound's pharmacological profile.
  4. Final Assembly: The final steps typically involve coupling reactions to form the core structure of the compound, followed by purification processes to yield Plk1/brd4-IN-5 in a pure form .
Molecular Structure Analysis

Structure and Data

Plk1/brd4-IN-5 features a complex molecular structure characterized by multiple functional groups that facilitate its dual inhibitory action. The precise three-dimensional conformation is essential for its interaction with both target proteins.

  • Molecular Formula: The specific molecular formula has not been disclosed in the available literature but is derived from structural analogs of known inhibitors.
  • Binding Affinity: The compound exhibits an IC50 value of approximately 0.3 nM for PLK1 and 60.8 nM for BRD4, indicating its high potency against these targets .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of Plk1/brd4-IN-5 primarily involves:

  • Phosphorylation: The mechanism of action includes the phosphorylation of BRD4 at specific serine residues (S24 and S1100) by PLK1, which is critical for BRD4 degradation via the proteasome pathway .
  • Degradation Pathway: The interaction between PLK1 and phosphorylated BRD4 leads to the recruitment of the anaphase-promoting complex/cyclosome (APC/C), facilitating targeted degradation during mitosis .
Mechanism of Action

Process and Data

The mechanism by which Plk1/brd4-IN-5 exerts its effects involves:

  1. Phosphorylation Cascade: Upon binding to BRD4, PLK1 phosphorylates it at designated sites, which alters BRD4's stability and function.
  2. Cell Cycle Regulation: This phosphorylation is crucial during mitosis, where BRD4 levels are significantly reduced, thereby influencing gene expression related to cell proliferation .
  3. Therapeutic Implications: By modulating these pathways, Plk1/brd4-IN-5 can potentially overcome resistance mechanisms seen in various cancers, particularly those driven by aberrant BRD4 activity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility have not been extensively documented for Plk1/brd4-IN-5, general properties can be inferred based on similar compounds:

  • Solubility: Expected to be soluble in organic solvents commonly used in pharmaceutical formulations.
  • Stability: Likely stable under standard laboratory conditions but may require specific storage conditions to maintain potency.
Applications

Scientific Uses

Plk1/brd4-IN-5 has significant potential applications in cancer research and therapy:

  • Cancer Treatment: Its ability to inhibit both PLK1 and BRD4 positions it as a candidate for combination therapies aimed at enhancing efficacy against resistant cancer types.
  • Research Tool: It can serve as a valuable tool for studying the roles of PLK1 and BRD4 in cell cycle regulation and transcriptional control mechanisms.

Properties

Product Name

Plk1/brd4-IN-5

IUPAC Name

(7R)-8-cyclopentyl-2-[[1-[2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]acetyl]-6-methoxy-2,3-dihydroindol-5-yl]amino]-7-ethyl-5-methyl-7H-pteridin-6-one

Molecular Formula

C31H44N8O3

Molecular Weight

576.7 g/mol

InChI

InChI=1S/C31H44N8O3/c1-6-24-30(41)36(4)26-15-32-31(35-29(26)39(24)22-9-7-8-10-22)34-23-13-21-11-12-38(25(21)14-27(23)42-5)28(40)18-37-16-19(2)33-20(3)17-37/h13-15,19-20,22,24,33H,6-12,16-18H2,1-5H3,(H,32,34,35)/t19-,20+,24-/m1/s1

InChI Key

LBAXGISUFHVKPW-JXALWOEJSA-N

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C5C(=C4)CCN5C(=O)CN6CC(NC(C6)C)C)OC)C

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C5C(=C4)CCN5C(=O)CN6C[C@H](N[C@H](C6)C)C)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.